(4aS,7aS)-4-((R)-1-phenylethyl)-6-tosyloctahydropyrrolo[3,4-b][1,4]oxazine
Overview
Description
The compound (4aS,7aS)-4-(®-1-phenylethyl)-6-tosyloctahydropyrrolo[3,4-b][1,4]oxazine is a complex organic molecule that belongs to the class of oxazines This compound is characterized by its unique structural features, including a pyrrolo[3,4-b][1,4]oxazine core, a phenylethyl group, and a tosyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,7aS)-4-(®-1-phenylethyl)-6-tosyloctahydropyrrolo[3,4-b][1,4]oxazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,4-b][1,4]oxazine Core: This step involves the cyclization of a suitable precursor, such as an amino alcohol, with a dihydrofuran derivative under acidic or basic conditions.
Introduction of the Phenylethyl Group: The phenylethyl group can be introduced via a nucleophilic substitution reaction, where a phenylethyl halide reacts with the intermediate formed in the previous step.
Tosylation: The final step involves the tosylation of the hydroxyl group using tosyl chloride in the presence of a base, such as pyridine, to yield the desired compound.
Industrial Production Methods
Industrial production of (4aS,7aS)-4-(®-1-phenylethyl)-6-tosyloctahydropyrrolo[3,4-b][1,4]oxazine may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the oxazine ring, potentially leading to ring-opening or hydrogenation products.
Substitution: The tosyl group can be substituted with other nucleophiles, such as amines or thiols, to yield a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide, thiols, or amines can be used under basic conditions.
Major Products
Oxidation: Formation of phenylacetaldehyde or phenylacetic acid derivatives.
Reduction: Formation of reduced oxazine derivatives or ring-opened products.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (4aS,7aS)-4-(®-1-phenylethyl)-6-tosyloctahydropyrrolo[3,4-b][1,4]oxazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its structural features can be exploited to develop new therapeutic agents targeting specific biological pathways or receptors.
Industry
In the industrial sector, (4aS,7aS)-4-(®-1-phenylethyl)-6-tosyloctahydropyrrolo[3,4-b][1,4]oxazine can be used in the synthesis of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of (4aS,7aS)-4-(®-1-phenylethyl)-6-tosyloctahydropyrrolo[3,4-b][1,4]oxazine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethyl group can engage in π-π interactions with aromatic residues, while the oxazine ring can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
(4aS,7aS)-4-(®-1-phenylethyl)-6-mesyloctahydropyrrolo[3,4-b][1,4]oxazine: Similar structure but with a mesyl group instead of a tosyl group.
(4aS,7aS)-4-(®-1-phenylethyl)-6-bromoctahydropyrrolo[3,4-b][1,4]oxazine: Similar structure but with a bromo group instead of a tosyl group.
Uniqueness
The presence of the tosyl group in (4aS,7aS)-4-(®-1-phenylethyl)-6-tosyloctahydropyrrolo[3,4-b][1,4]oxazine imparts unique reactivity and stability compared to its analogs. The tosyl group is a good leaving group, making the compound more reactive in substitution reactions. Additionally, the tosyl group can enhance the compound’s solubility and stability, making it more suitable for various applications.
Properties
IUPAC Name |
(4aS,7aS)-6-(4-methylphenyl)sulfonyl-4-[(1R)-1-phenylethyl]-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-16-8-10-19(11-9-16)27(24,25)22-14-20-21(15-22)26-13-12-23(20)17(2)18-6-4-3-5-7-18/h3-11,17,20-21H,12-15H2,1-2H3/t17-,20+,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFQRBJQBLEMCY-QMMLZNLJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3C(C2)OCCN3C(C)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C[C@H]3[C@H](C2)OCCN3[C@H](C)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501115469 | |
Record name | (4aS,7aS)-Octahydro-6-[(4-methylphenyl)sulfonyl]-4-[(1R)-1-phenylethyl]pyrrolo[3,4-b]-1,4-oxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501115469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159908-21-0 | |
Record name | (4aS,7aS)-Octahydro-6-[(4-methylphenyl)sulfonyl]-4-[(1R)-1-phenylethyl]pyrrolo[3,4-b]-1,4-oxazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159908-21-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4aS,7aS)-Octahydro-6-[(4-methylphenyl)sulfonyl]-4-[(1R)-1-phenylethyl]pyrrolo[3,4-b]-1,4-oxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501115469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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